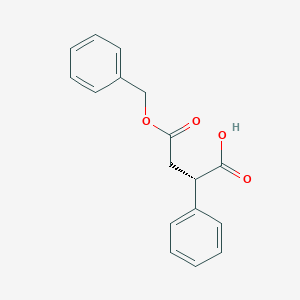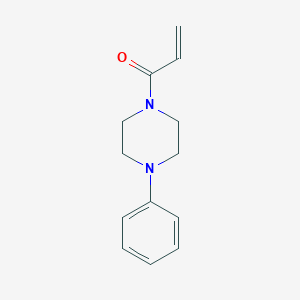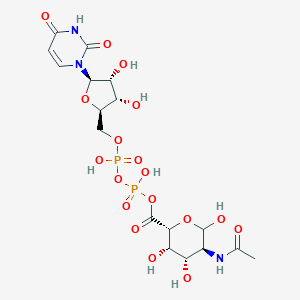
Udp-adg
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UDP-ADG is a molecule that has recently gained attention in the scientific community due to its potential applications in various fields, including biochemistry and pharmacology. UDP-ADG is a sugar nucleotide that is synthesized by enzymes in the body. This molecule is involved in various biological processes such as protein glycosylation, cell signaling, and energy metabolism.
科学的研究の応用
UDP-ADG has various scientific research applications, including its role in protein glycosylation, cell signaling, and energy metabolism. UDP-ADG is involved in the biosynthesis of glycoproteins, which are proteins that have sugar molecules attached to them. Glycoproteins play a crucial role in various biological processes, including cell adhesion, immune response, and cell signaling.
UDP-ADG is also involved in cell signaling pathways. It acts as a signaling molecule that regulates the activity of various enzymes and proteins involved in cellular processes. UDP-ADG is also involved in energy metabolism, where it plays a crucial role in the synthesis of glycogen, a storage form of glucose in the body.
作用機序
UDP-ADG acts as a substrate for various enzymes involved in protein glycosylation, cell signaling, and energy metabolism. It is also involved in the regulation of various signaling pathways in the body. UDP-ADG binds to specific receptors on the cell membrane, triggering a cascade of signaling events that regulate the activity of various enzymes and proteins.
生化学的および生理学的効果
UDP-ADG has various biochemical and physiological effects in the body. It plays a crucial role in the biosynthesis of glycoproteins, which are essential for various biological processes. UDP-ADG is also involved in energy metabolism, where it plays a crucial role in the synthesis of glycogen, which is a storage form of glucose in the body.
実験室実験の利点と制限
UDP-ADG has several advantages and limitations for lab experiments. One advantage is that it is a natural molecule synthesized in the body, which makes it easier to study its biochemical and physiological effects. However, one limitation is that it is challenging to isolate and purify UDP-ADG from biological samples due to its low concentration.
将来の方向性
There are several future directions for research on UDP-ADG. One direction is to study its role in the regulation of cell signaling pathways and its potential applications in the development of new drugs for the treatment of various diseases. Another direction is to investigate its role in energy metabolism and its potential applications in the development of new therapies for metabolic disorders.
Conclusion:
UDP-ADG is a sugar nucleotide that plays a crucial role in various biological processes, including protein glycosylation, cell signaling, and energy metabolism. It is synthesized in the body by enzymes and acts as a substrate for various enzymes involved in these processes. UDP-ADG has various scientific research applications and potential future directions for research. Its role in regulating cell signaling pathways and energy metabolism makes it a promising molecule for the development of new therapies for various diseases.
合成法
UDP-ADG is synthesized in the body by enzymes that catalyze the transfer of glucose from glucose-1-phosphate to UDP. This process is known as UDP-glucose pyrophosphorylase (UGPase) reaction. The UGPase reaction involves the conversion of glucose-1-phosphate to UDP-glucose, followed by the transfer of glucose from UDP-glucose to ADP to form UDP-ADG.
特性
CAS番号 |
125710-37-4 |
|---|---|
製品名 |
Udp-adg |
分子式 |
C17H25N3O18P2 |
分子量 |
621.3 g/mol |
IUPAC名 |
[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] (2R,3S,4S,5S)-5-acetamido-3,4,6-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(36-15(8)27)16(28)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-15,23-27H,4H2,1H3,(H,18,21)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8+,9-,10+,11+,12-,13-,14-,15?/m1/s1 |
InChIキー |
PPKWAUXLIQKSTC-GGTZVBJBSA-N |
異性体SMILES |
CC(=O)N[C@H]1[C@@H]([C@@H]([C@@H](OC1O)C(=O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)O)O |
SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1O)C(=O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)O)O |
同義語 |
UDP-2-acetamido-2-deoxygalacturonic acid UDP-ADG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-9-propanoyloxy-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B163338.png)
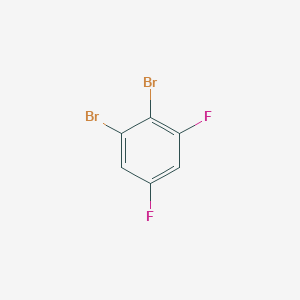
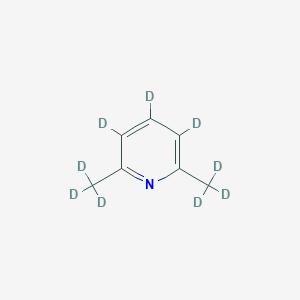
![2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one](/img/structure/B163346.png)
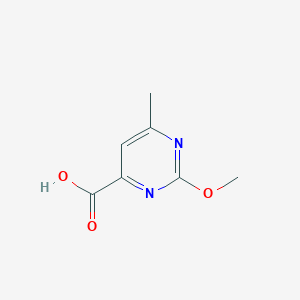
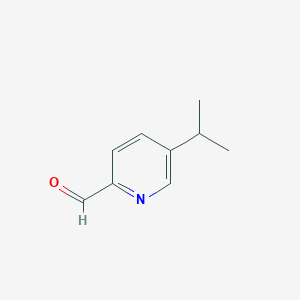
![[10-hydroxy-5-(10-hydroxy-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-5-yl)-7,9-dimethoxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromen-4-yl] acetate](/img/structure/B163359.png)
![8-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol;hydrochloride](/img/structure/B163365.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3-hydroxyphenyl)acetamide](/img/structure/B163369.png)
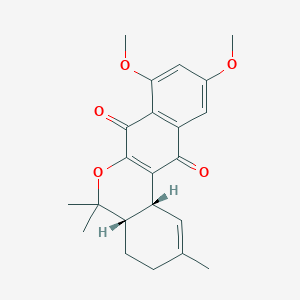
![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)
